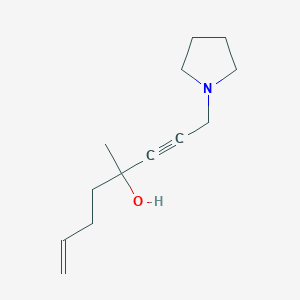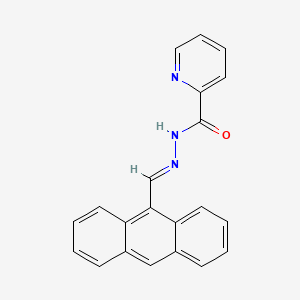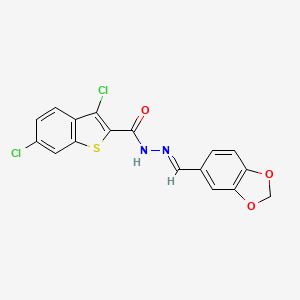
4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol
Overview
Description
4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol is a complex organic compound featuring a pyrrolidine ring, an octenyl chain, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol typically involves multiple steps, starting with the construction of the pyrrolidine ring. One common method is the cyclization of suitable precursors under acidic or basic conditions. The octenyl chain can be introduced through alkylation reactions, and the hydroxyl group is often added via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted organic synthesis (MAOS) to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the octenyl chain can be reduced to a single bond.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-Methyl-1-pyrrolidin-1-yloct-7-en-2-one, while reduction of the double bond can produce 4-Methyl-1-pyrrolidin-1-yloctane-2-yn-4-ol.
Scientific Research Applications
4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a similar ring structure but lacking the octenyl chain and hydroxyl group.
4-Methylpyrrolidine: Similar to pyrrolidine but with a methyl group attached to the ring.
1-Octen-3-ol: Contains an octenyl chain and a hydroxyl group but lacks the pyrrolidine ring.
Uniqueness
4-Methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol is unique due to its combination of a pyrrolidine ring, an octenyl chain, and a hydroxyl group. This structure provides a distinct set of chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-methyl-1-pyrrolidin-1-yloct-7-en-2-yn-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-4-8-13(2,15)9-7-12-14-10-5-6-11-14/h3,15H,1,4-6,8,10-12H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQCAVWFFUDTTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C#CCN1CCCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-Hydroxyethyl)-3-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B3865120.png)
![[4-[(Z)-[[2-(4-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B3865126.png)
![1-[4-(2,4-dichlorophenoxy)butyl]pyrrolidine](/img/structure/B3865139.png)

![4-methyl-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]quinolin-2-amine](/img/structure/B3865148.png)
![N-(4-bromophenyl)-2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B3865151.png)
![2-(4-chlorophenyl)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B3865156.png)
![N-cyclohexyl-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B3865166.png)
![N'-[1-(4-pyridinyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B3865180.png)

![2-(4-phenylphenoxy)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B3865203.png)
![4-methyl-N-(2-{2-[({[1-(2-thienyl)ethylidene]amino}oxy)acetyl]carbonohydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B3865216.png)

![2-(4-iodophenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B3865226.png)
